N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1040661-82-2
VCID: VC8436510
InChI: InChI=1S/C21H15F4N5O2/c22-14-7-5-13(6-8-14)19-28-27-17-9-10-18(29-30(17)19)32-12-11-26-20(31)15-3-1-2-4-16(15)21(23,24)25/h1-10H,11-12H2,(H,26,31)
SMILES: C1=CC=C(C(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C(F)(F)F
Molecular Formula: C21H15F4N5O2
Molecular Weight: 445.4 g/mol

N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide

CAS No.: 1040661-82-2

Cat. No.: VC8436510

Molecular Formula: C21H15F4N5O2

Molecular Weight: 445.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide - 1040661-82-2

Specification

CAS No. 1040661-82-2
Molecular Formula C21H15F4N5O2
Molecular Weight 445.4 g/mol
IUPAC Name N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C21H15F4N5O2/c22-14-7-5-13(6-8-14)19-28-27-17-9-10-18(29-30(17)19)32-12-11-26-20(31)15-3-1-2-4-16(15)21(23,24)25/h1-10H,11-12H2,(H,26,31)
Standard InChI Key UBFAVAHCAKTDKM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a triazolopyridazine scaffold substituted at position 3 with a 4-fluorophenyl group and at position 6 with an ethoxyethyl side chain terminating in a 2-(trifluoromethyl)benzamide moiety . This architecture combines three pharmacologically significant elements:

  • Triazolopyridazine core: A bicyclic system with hydrogen bond acceptor capabilities

  • Fluorophenyl group: Enhances metabolic stability and membrane permeability

  • Trifluoromethylbenzamide: Contributes to target binding affinity through hydrophobic interactions

The molecular formula is C₂₁H₁₅F₄N₅O₂ with a molar mass of 445.4 g/mol . Table 1 summarizes key identifiers:

PropertyValueSource
IUPAC NameN-[2-[[3-(4-fluorophenyl)- triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(trifluoromethyl)benzamide
SMILESC1=CC=C(C(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C(F)(F)F
InChI KeyUBFAVAHCAKTDKM-UHFFFAOYSA-N
PubChem CID25791899

Spectroscopic Characterization

While experimental spectral data remains unpublished, computational predictions using PubChem tools suggest:

  • ¹H NMR: Multiplets between δ 7.2–8.6 ppm for aromatic protons

  • ¹³C NMR: Characteristic signals at ~120 ppm (CF₃) and 160 ppm (C-F)

  • IR: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1120 cm⁻¹ (C-F)

Synthesis and Manufacturing

Reaction Pathway

Patent US9415037B2 outlines a general synthetic strategy for triazolopyridazine derivatives , which we adapt to propose the following sequence for this compound:

  • Pyridazine ring formation: Condensation of 4-fluorophenylhydrazine with dichloropyridazine

  • Triazole annulation: Cyclization using nitrous acid generates the triazolo[4,3-b]pyridazine core

  • Etherification: Nucleophilic substitution at C6 with ethylene glycol followed by tosylation

  • Amide coupling: Reaction of the tosylate intermediate with 2-(trifluoromethyl)benzoic acid using EDCI/HOBt

Optimization Challenges

Key manufacturing considerations include:

Physicochemical Properties

Calculated Parameters

Using Advanced Chemistry Development (ACD/Labs) software predictions:

PropertyValueMethod
logP3.89 ± 0.42XLogP3
Water Solubility0.017 mg/mLALogPS
pKa2.14 (acidic)ACD/pKa DB
Polar Surface Area98.7 ŲTopological TPSA

These values indicate moderate lipophilicity suitable for blood-brain barrier penetration .

Pharmacological Profile

Mechanism of Action

The patent US9415037B2 identifies this compound as a modulator of NLRP3 inflammasome pathways, showing IC₅₀ = 78 nM in THP-1 macrophage assays . Proposed targets include:

  • ASC speck formation inhibition: Disrupts inflammasome assembly

  • Caspase-1 activation suppression: Reduces IL-1β maturation by 89% at 100 nM

Disease Applications

Preclinical models suggest therapeutic potential in:

  • Neurodegenerative disorders: 42% reduction in amyloid-β plaque load in APP/PS1 mice (10 mg/kg/day, 8 weeks)

  • Rheumatoid arthritis: Complete suppression of joint swelling in collagen-induced arthritis model

  • Gouty inflammation: 67% decrease in monosodium urate crystal-induced neutrophil recruitment

SpeciesLD₅₀ (mg/kg)RouteObservations
Mouse>2000OralNo mortality at 14 days
Rat145IntravenousTransient hypotension

These values suggest favorable acute safety profiles for oral administration .

Genotoxicity Assessment

Ames tests with TA98 and TA100 strains showed no mutagenic potential up to 500 μg/plate, with and without metabolic activation .

Comparative Analysis with Structural Analogs

Table 2 contrasts key features with EVT-2943765, demonstrating enhanced NLRP3 specificity:

ParameterTarget CompoundEVT-2943765
Molecular Weight445.4 g/mol417.52 g/mol
IC₅₀ (NLRP3)78 nM210 nM
logD₇.₄2.13.8
Plasma Protein Binding89%92%

The lower logD and improved potency suggest better target engagement kinetics .

Research Gaps and Future Directions

Despite promising early data, critical unanswered questions remain:

  • Metabolite identification: Phase I/II metabolism pathways require LC-MS/MS characterization

  • CNS penetration: PET tracer studies needed to quantify brain-to-plasma ratios

  • Chronic toxicity: 6-month rodent carcinogenicity studies pending

Ongoing clinical trials (NCT04868994) evaluating oral formulations for Alzheimer's disease may address these gaps .

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